σ1 Receptor Affinity vs. S1RA
Sigma-1 receptor antagonist 3 (Compound 135) exhibits approximately 15-fold higher binding affinity for the human σ1 receptor compared to the widely used reference antagonist S1RA (E-52862) [1].
| Evidence Dimension | Binding affinity (Ki) for human σ1 receptor |
|---|---|
| Target Compound Data | Ki = 1.14 nM |
| Comparator Or Baseline | S1RA (E-52862), Ki = 17.0 ± 7.0 nM |
| Quantified Difference | ~15-fold higher affinity |
| Conditions | In vitro radioligand binding assay using human σ1 receptor |
Why This Matters
Higher binding affinity enables lower compound concentrations to achieve equivalent receptor occupancy, potentially reducing off-target engagement and conserving precious compound stock in experimental workflows.
- [1] Adooq Bioscience. (n.d.). S1RA (E-52862) Datasheet (Catalog No. A12504). Retrieved from https://www.adooq.com/datasheet/A12504 View Source
